Cas no 1805769-13-4 (4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride)

4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride
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- Inchi: 1S/C11H12Cl2F2O/c12-5-1-2-9-4-3-8(7-13)6-10(9)16-11(14)15/h3-4,6,11H,1-2,5,7H2
- InChI Key: BIGJDBQNRRSHJX-UHFFFAOYSA-N
- SMILES: ClCCCC1C=CC(CCl)=CC=1OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 193
- XLogP3: 4.4
- Topological Polar Surface Area: 9.2
4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010875-250mg |
4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride |
1805769-13-4 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Alichem | A013010875-500mg |
4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride |
1805769-13-4 | 97% | 500mg |
790.55 USD | 2021-05-31 | |
Alichem | A013010875-1g |
4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride |
1805769-13-4 | 97% | 1g |
1,460.20 USD | 2021-05-31 |
4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride Related Literature
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on 4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride
4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl Chloride: A Comprehensive Overview
The compound 4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride, identified by the CAS number 1805769-13-4, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzyl group substituted with a 3-chloropropyl chain and a difluoromethoxy group. The presence of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution techniques. These methods not only enhance the efficiency of synthesis but also contribute to the sustainability of chemical processes, aligning with the global trend toward green chemistry. The compound's structure has been extensively studied using advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, which have provided detailed insights into its molecular configuration and reactivity.
The difluoromethoxy group attached to the benzene ring plays a crucial role in modulating the electronic properties of the molecule. This substitution pattern enhances the compound's stability and reactivity, making it an ideal precursor for various organic transformations. For instance, the chloroalkyl chain can undergo nucleophilic substitution reactions, facilitating its use in the synthesis of bioactive molecules and advanced materials. Recent studies have demonstrated its potential as an intermediate in drug discovery, particularly in the development of novel therapeutic agents targeting complex biological systems.
In terms of applications, 4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride has shown promise in materials science, where it serves as a building block for constructing functional polymers and nanoparticles. Its ability to undergo controlled polymerization reactions has opened new avenues for developing high-performance materials with tailored properties. Additionally, this compound has been employed in catalytic processes, where its unique structure enhances catalytic efficiency and selectivity.
The synthesis and characterization of this compound have been extensively documented in recent scientific literature. For example, researchers have explored its role in asymmetric synthesis, where it acts as a chiral auxiliary to induce high enantioselectivity in complex molecular constructions. Furthermore, its application in click chemistry has been reported, highlighting its versatility in forming stable covalent bonds under mild reaction conditions.
In conclusion, 4-(3-Chloropropyl)-3-(difluoromethoxy)benzyl chloride stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an indispensable tool in modern organic chemistry. As research continues to uncover new potential uses for this compound, it is poised to play an even more significant role in advancing scientific innovation and industrial progress.
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